molecular formula C15H13N5OS B2423740 N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine CAS No. 2380182-94-3

N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2423740
CAS RN: 2380182-94-3
M. Wt: 311.36
InChI Key: MOIMXPHMDIEPNZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a furan ring, and a triazolopyrimidine ring. The InChI string and SMILES notation provide a textual representation of the compound’s structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 311.36. Other physical and chemical properties such as solubility and XLogP3 are not available.

Safety and Hazards

The specific safety and hazards associated with this compound are not available in the retrieved data. It’s important to note that this compound is intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Future Directions

Thiophene derivatives, like the compound , have been recognized for their potential in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have a wide range of therapeutic applications and attract great interest in both industry and academia . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity could be a topic of interest for future research .

properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c1-10-4-14(20-15(19-10)17-9-18-20)16-6-13-5-12(8-22-13)11-2-3-21-7-11/h2-5,7-9,16H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOIMXPHMDIEPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)NCC3=CC(=CS3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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